![molecular formula C58H94O29 B8087304 [3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8087304.png)
[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Platycodon grandiflorus with data available.
Biological Activity
The compound identified as [3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex polyphenolic compound. This article reviews its biological activities based on existing literature and research findings.
This compound has a molecular weight of approximately 1191.3 g/mol and exhibits multiple hydroxyl groups that contribute to its biological activity. The presence of trihydroxy and dihydroxy groups suggests potential antioxidant properties due to their ability to scavenge free radicals.
Antioxidant Activity
Research indicates that polyphenolic compounds similar to the one exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in cells. A study highlighted that compounds with multiple hydroxyl groups effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Polyphenols have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, flavonoids within this class have demonstrated the ability to downregulate oncogenes and upregulate tumor suppressor genes .
Immunomodulatory Effects
The immunomodulatory potential of this compound is notable. It can enhance the proliferation of lymphocytes and stimulate antibody production from T and B cells. This effect is critical in developing therapeutic agents for immune-related diseases .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : Hydroxyl groups donate electrons to free radicals.
- Enzyme Inhibition : Compounds can inhibit enzymes involved in inflammatory pathways.
- Gene Regulation : Modulation of gene expression related to apoptosis and cell cycle regulation.
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties that could be leveraged in drug development:
Antioxidant Activity : Research indicates that compounds similar to this structure possess antioxidant properties that can neutralize free radicals and reduce oxidative stress in cells. This is critical for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways. Studies suggest that it may suppress the activation of NF-κB and other pro-inflammatory cytokines in vitro, making it a candidate for treating chronic inflammatory conditions .
Nutraceuticals
Given its structural similarity to various bioactive phytochemicals found in traditional medicine (e.g., from Astragalus membranaceus), this compound could be explored as a nutraceutical. Its potential benefits include:
Metabolic Regulation : It may play a role in regulating glucose metabolism and inhibiting advanced glycation end products (AGEs), which are implicated in diabetes-related complications .
Cardiovascular Health : By potentially lowering inflammation and oxidative stress markers, the compound could contribute to cardiovascular health improvement strategies.
Agricultural Applications
The compound's properties may also extend to agricultural science:
Biopesticides : Compounds with similar glycosidic structures have been investigated for their ability to act as natural pesticides or growth enhancers due to their bioactivity against plant pathogens.
Soil Health : Its application as a soil amendment could enhance microbial activity and improve nutrient availability in agricultural soils.
Case Study 1: Anti-inflammatory Mechanisms
A study conducted on the anti-inflammatory effects of structurally related compounds demonstrated significant inhibition of NF-κB activation in human endothelial cells exposed to lipopolysaccharides (LPS). This suggests that the compound could serve as a therapeutic agent against vascular inflammation .
Case Study 2: Antioxidant Properties
Research has highlighted the antioxidant capacity of similar polyphenolic compounds derived from natural sources. These compounds can scavenge free radicals effectively and have been linked to reduced incidence of chronic diseases such as cancer and cardiovascular disorders .
Properties
IUPAC Name |
[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKFVBGHXCISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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